

# Early-Phase Clinical Trial Results for Zelicapavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |
|----------------------|-------------|-----------|--|
| Compound Name:       | Zelicapavir |           |  |
| Cat. No.:            | B15566439   | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Zelicapavir (formerly EDP-938) is an investigational, orally administered, small-molecule inhibitor of the respiratory syncytial virus (RSV) nucleoprotein (N-protein).[1][2] Developed by Enanta Pharmaceuticals, it represents a novel therapeutic approach targeting the viral replication machinery.[2] By binding to the N-protein, Zelicapavir disrupts the formation of the ribonucleoprotein complex, a critical step in the RSV life cycle, thereby inhibiting viral replication.[3][4] This mechanism of action is distinct from fusion inhibitors and is expected to have a high barrier to resistance. Zelicapavir has been granted Fast Track designation by the U.S. Food and Drug Administration and is being evaluated for the treatment of RSV infection in various patient populations. This technical guide provides a comprehensive overview of the available early-phase clinical trial data for Zelicapavir, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.

#### Mechanism of Action: Inhibition of RSV N-Protein

Respiratory syncytial virus is an enveloped, non-segmented, negative-sense RNA virus. Its genome is encapsidated by the nucleoprotein (N-protein) to form a helical ribonucleoprotein (RNP) complex. This RNP complex serves as the template for the viral RNA-dependent RNA polymerase (RdRp) to carry out both transcription of viral messenger RNAs (mRNAs) and replication of the full-length viral genome.



### Foundational & Exploratory

Check Availability & Pricing

**Zelicapavir** targets the N-protein, a highly conserved component of the viral replication machinery. By binding to the N-protein, **Zelicapavir** is thought to interfere with its ability to encapsidate the viral RNA, thereby preventing the formation of a functional RNP template. This disruption of RNP formation effectively halts viral replication.





Figure 1: Proposed Mechanism of Action of Zelicapavir

Click to download full resolution via product page

Caption: Proposed mechanism of action of **Zelicapavir** in inhibiting RSV replication.



# Early-Phase Clinical Trial Data Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study was conducted to assess the safety, tolerability, and pharmacokinetics of **Zelicapavir** in healthy adult volunteers. The study evaluated single ascending doses (SAD) and multiple ascending doses (MAD).

Table 1: Phase 1 Study Design

| Study Phase                   | Participants       | Dose Range                | Key Findings                                  |
|-------------------------------|--------------------|---------------------------|-----------------------------------------------|
| Single Ascending Dose (SAD)   | Healthy Volunteers | 50 mg to 800 mg           | Generally safe and well-tolerated.            |
| Multiple Ascending Dose (MAD) | Healthy Volunteers | 100 mg to 600 mg<br>daily | Favorable safety and pharmacokinetic profile. |

Pharmacokinetics: Detailed pharmacokinetic parameters from the Phase 1 study have not been fully published. However, it was reported that **Zelicapavir** demonstrated a favorable pharmacokinetic profile, supporting once-daily dosing.

Safety: Across the Phase 1 program, **Zelicapavir** was generally well-tolerated with a favorable safety profile. No significant safety concerns were identified that would preclude further clinical development.

### Phase 2a Challenge Study in Healthy Volunteers

A Phase 2a human challenge study was conducted in healthy adults who were intranasally inoculated with RSV. This study aimed to evaluate the antiviral activity and clinical efficacy of **Zelicapavir** in a controlled setting.

Table 2: Phase 2a Challenge Study - Efficacy Results



| Endpoint                          | Zelicapavir Group         | Placebo Group | p-value |
|-----------------------------------|---------------------------|---------------|---------|
| Reduction in RSV<br>Viral Load    | Statistically Significant | -             | <0.001  |
| Reduction in Clinical<br>Symptoms | Statistically Significant | -             | <0.001  |

Safety: In this challenge study, **Zelicapavir** was reported to be safe and well-tolerated, with infrequent adverse events.

## Phase 2b Study in High-Risk Adults (RSVHR)

A Phase 2b, randomized, double-blind, placebo-controlled study (RSVHR) evaluated the efficacy and safety of **Zelicapavir** in non-hospitalized adults at high risk for complications from RSV infection. The study enrolled patients aged 65 years and older, or those with congestive heart failure, chronic obstructive pulmonary disease (COPD), or asthma.

Table 3: Phase 2b RSVHR Study - Key Efficacy Outcomes



| Endpoint                                                      | Zelicapavir (800 mg once daily for 5 days) | Placebo |
|---------------------------------------------------------------|--------------------------------------------|---------|
| Time to Resolution of 13 RSV<br>Symptoms                      |                                            |         |
| Overall Efficacy Population                                   | 2.2 days faster                            | -       |
| High-Risk Subgroup (CHF,<br>COPD, or ≥75 years)               | 6.7 days faster                            | -       |
| Time to Resolution on 29-<br>parameter RiiQ™ Symptom<br>Scale |                                            |         |
| Overall Efficacy Population                                   | 3.6 days faster                            | -       |
| High-Risk Subgroup (CHF,<br>COPD, or ≥75 years)               | 7.2 days faster                            | -       |
| Hospitalization Rate                                          | 1.7%                                       | 5.0%    |

Safety: **Zelicapavir** demonstrated a favorable safety and tolerability profile, consistent with what was observed in the placebo group.

## Phase 2 Study in Pediatric Patients (RSVPEDs)

A Phase 2, randomized, double-blind, placebo-controlled study (RSVPEDs) was conducted in hospitalized and non-hospitalized children aged 28 days to 36 months with RSV.

Table 4: Phase 2 RSVPEDs Study - Virologic Outcomes



| Endpoint                                                                      | Zelicapavir                           | Placebo |
|-------------------------------------------------------------------------------|---------------------------------------|---------|
| Viral Load Decline at Day 5<br>(Overall Population)                           | 0.7 log10 copies/mL greater reduction | -       |
| Viral Load Decline at Day 5 (Patients treated within 3 days of symptom onset) | 1.2 log10 copies/mL greater reduction | -       |
| Proportion of Patients with Undetectable Viral Load at Day 5                  | Greater proportion                    | -       |
| Proportion of Patients with<br>Undetectable Viral Load at Day<br>9            | Greater proportion                    | -       |

Safety: **Zelicapavir** was well-tolerated in this pediatric population, with a favorable safety profile and adverse events similar to placebo.

## **Experimental Protocols**

## Viral Load Quantification: Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR)

While specific proprietary protocols are not publicly available, the quantification of RSV viral load in these clinical trials was performed using real-time reverse transcription-polymerase chain reaction (RT-qPCR) on respiratory samples (e.g., nasal swabs).

Caption: A generalized workflow for quantifying RSV viral load using RT-qPCR.

A typical protocol involves the following steps:

- Sample Collection: Nasal swabs or other respiratory specimens are collected from participants.
- RNA Extraction: Viral RNA is extracted from the collected samples using commercially available kits.



- Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Real-Time PCR Amplification: The cDNA is then amplified in a real-time PCR instrument
  using specific primers and probes that target a conserved region of the RSV genome. The
  amplification process is monitored in real-time by detecting the fluorescence emitted by the
  probe.
- Quantification: The viral load is quantified by comparing the amplification signal from the patient sample to a standard curve generated from known quantities of viral RNA.

# Clinical Symptom Assessment: Respiratory Infection Intensity and Impact Questionnaire (RiiQ™)

The clinical symptoms of RSV infection in the adult trials were assessed using the Respiratory Infection Intensity and Impact Questionnaire ( $RiiQ^{TM}$ ), a patient-reported outcome (PRO) instrument. The  $RiiQ^{TM}$  is designed to measure the severity of respiratory and systemic symptoms as well as the impact of the infection on daily life.

### **Pharmacokinetic Analysis**

The pharmacokinetic properties of **Zelicapavir** were assessed through the analysis of drug concentrations in plasma samples collected from study participants at various time points. While the specific bioanalytical method has not been detailed, such analyses are typically conducted using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Caption: A generalized workflow for the pharmacokinetic analysis of a drug candidate.

A general workflow for this type of analysis includes:

- Plasma Sample Collection: Blood samples are collected from participants at predetermined time points after drug administration. Plasma is then separated by centrifugation.
- Sample Preparation: The plasma samples are processed to extract the drug and remove interfering substances. This often involves protein precipitation or liquid-liquid extraction.



- LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The drug is separated from other components by liquid chromatography and then detected and quantified by tandem mass spectrometry.
- Data Analysis: The concentration of the drug in each sample is determined from the LC-MS/MS data. These concentration-time data are then used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

#### Conclusion

The early-phase clinical trial results for **Zelicapavir** are promising, demonstrating a favorable safety profile and significant antiviral activity in both healthy volunteers and diverse patient populations, including high-risk adults and young children. The consistent reduction in viral load and improvement in clinical symptoms support the continued development of **Zelicapavir** as a potential first-in-class oral treatment for RSV infection. Further investigation in larger, pivotal Phase 3 trials is warranted to confirm these findings and fully establish the clinical benefit of this novel N-protein inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. enanta.com [enanta.com]
- 2. Enanta Pharmaceuticals Announces Positive Topline Results from First-in-Pediatrics Phase 2 Study Evaluating Zelicapavir for the Treatment of Respiratory Syncytial Virus (RSV) | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 3. japsonline.com [japsonline.com]
- 4. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its
   Implications for Prophylactic and Therapeutic Pharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Zelicapavir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15566439#early-phase-clinical-trial-results-for-zelicapavir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com